2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1536398-61-4
VCID: VC6854134
InChI: InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-10-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H
SMILES: C1C2COC1(CN2)C(=O)O.Cl
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.6

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

CAS No.: 1536398-61-4

Cat. No.: VC6854134

Molecular Formula: C6H10ClNO3

Molecular Weight: 179.6

* For research use only. Not for human or veterinary use.

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride - 1536398-61-4

Specification

CAS No. 1536398-61-4
Molecular Formula C6H10ClNO3
Molecular Weight 179.6
IUPAC Name 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-10-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H
Standard InChI Key FHNDSLBLZXBKIG-UHFFFAOYSA-N
SMILES C1C2COC1(CN2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane core, where the 2-oxa (oxygen) and 5-aza (nitrogen) substituents create a rigid, strained ring system. The carboxylic acid group at position 1 and the hydrochloride salt modification enhance its solubility and reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid; hydrochloride
Molecular FormulaC6H10ClNO3\text{C}_6\text{H}_{10}\text{ClNO}_3
Molecular Weight179.6 g/mol
SMILESC1C2COC1(CN2)C(=O)O.Cl
InChIKeyFHNDSLBLZXBKIG-UHFFFAOYSA-N
PubChem CID89923713

The bicyclic structure imposes steric constraints that influence its reactivity, making it a valuable intermediate for stereoselective synthesis .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions:

  • Bicyclic Core Formation: Cyclization of precursor molecules under controlled conditions to form the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.

  • Carboxylic Acid Functionalization: Introduction of the carboxylic acid group via oxidation or hydrolysis.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

An optimized method reported in the literature employs trans-4-hydroxy-L-proline as a starting material, achieving high enantiomeric purity through asymmetric catalysis .

Industrial-Scale Production

Commercial suppliers like VulcanChem and Aladdin Scientific offer the compound for research purposes, with purity levels exceeding 97% . Scalability challenges include maintaining stereochemical integrity during cyclization and minimizing byproducts in the salt-forming step.

Derivatives and Functionalization

tert-Butoxycarbonyl (Boc)-Protected Derivative

A key derivative, 5-tert-butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 1330763-18-2), incorporates a Boc group to protect the nitrogen atom during synthetic workflows. With a molecular weight of 243.26 g/mol, this derivative is widely used in peptide synthesis and organocatalysis .

Pharmacologically Active Analogues

Modifications to the carboxylic acid group or bicyclic core have yielded analogues with enhanced bioactivity. For example, esterification of the acid group improves membrane permeability, enabling central nervous system (CNS) drug candidates.

Applications in Pharmaceutical Research

Drug Discovery

The compound’s rigid scaffold mimics natural product architectures, making it a privileged structure in medicinal chemistry. Applications include:

  • Antiviral Agents: Derivatives inhibit viral proteases by occupying hydrophobic binding pockets.

  • Neurological Therapeutics: Structural analogs modulate GABA receptors, showing potential in treating epilepsy and anxiety disorders.

Agrochemistry

Functionalized derivatives act as eco-friendly pesticides, targeting insect nicotinic acetylcholine receptors with high specificity.

Recent Research Advances

Catalytic Applications

The bicyclic framework serves as a ligand in asymmetric catalysis, enabling enantioselective C–C bond formations in total synthesis .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability, with potential uses in gas storage and separation technologies.

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